

Spectroscopic Profile of 3-Hydroxybenzaldehyde Azine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxybenzaldehyde azine

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This technical guide provides a detailed overview of the spectroscopic properties of **3-Hydroxybenzaldehyde azine**, a symmetrical Schiff base derived from the condensation of 3-hydroxybenzaldehyde and hydrazine. The document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics of this compound. The information presented herein is synthesized from spectral data of the precursor, 3-hydroxybenzaldehyde, and analogous azine compounds, providing a predictive yet comprehensive spectroscopic profile. Detailed experimental protocols for acquiring these spectra are also provided, alongside logical workflow diagrams to guide the analytical process.

Chemical Structure and Properties

- IUPAC Name: 3,3'-((1E,2E)-hydrazine-1,2-diylidenebis(methanelylidene))diphenol
- Molecular Formula: $C_{14}H_{12}N_2O_2$ [\[1\]](#)
- Molecular Weight: 240.26 g/mol [\[1\]](#)
- Appearance: Expected to be a crystalline solid.
- Melting Point: 210 °C

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Hydroxybenzaldehyde azine**. These values are predicted based on the analysis of its precursor and structurally similar azine compounds.

NMR Spectroscopy

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data for **3-Hydroxybenzaldehyde Azine**

^1H NMR (DMSO- d_6)	Chemical Shift (δ , ppm)	Multiplicity	Assignment
Aromatic-OH	~9.5 - 10.5	Singlet (broad)	2 x Ar-OH
Azomethine-H	~8.5	Singlet	2 x -CH=N-
Aromatic-H	~7.0 - 7.5	Multiplet	8 x Ar-H
^{13}C NMR (DMSO- d_6)	Chemical Shift (δ , ppm)	Assignment	
Azomethine Carbon	~160	-CH=N-	
Phenolic Carbon	~158	C-OH	
Aromatic Carbons	~115 - 135	Ar-C	

Note: The exact chemical shifts may vary depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

Table 2: Predicted FT-IR Absorption Bands for **3-Hydroxybenzaldehyde Azine**

Frequency (cm ⁻¹)	Vibration Mode	Intensity
3200 - 3400	O-H (phenolic) stretching	Broad, Medium
3000 - 3100	C-H (aromatic) stretching	Medium
1610 - 1630	C=N (azomethine) stretching	Strong
1580 - 1600	C=C (aromatic) stretching	Medium-Strong
1450 - 1500	C=C (aromatic) stretching	Medium
1200 - 1300	C-O (phenolic) stretching	Strong
690 - 900	C-H (aromatic) out-of-plane bending	Strong

UV-Vis Spectroscopy

Table 3: Predicted UV-Vis Absorption Maxima for **3-Hydroxybenzaldehyde Azine** in Ethanol

Wavelength (λ_{max} , nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Transition
~280 - 290	High	$\pi \rightarrow \pi^*$ (aromatic system)
~330 - 350	Medium	$n \rightarrow \pi^*$ (azomethine group)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-Hydroxybenzaldehyde azine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **3-Hydroxybenzaldehyde azine** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the tube and ensure the solution is homogeneous.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 200 ppm
- Temperature: 298 K

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory or a pellet press for KBr sample preparation.

Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.
- Place a small amount of the solid **3-Hydroxybenzaldehyde azine** sample directly onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3-Hydroxybenzaldehyde azine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32

- Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Processing:

- Perform a background correction.
- Identify and label the major absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **3-Hydroxybenzaldehyde azine** in a UV-grade solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL.
- From the stock solution, prepare a dilute solution (e.g., 1×10^{-5} M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
- Use the same solvent as a reference in the reference cuvette.

Acquisition Parameters:

- Wavelength Range: 200 - 800 nm
- Scan Speed: Medium
- Slit Width: 1.0 nm

Data Processing:

- Perform a baseline correction with the reference solvent.
- Record the absorbance spectrum of the sample.

- Identify the wavelengths of maximum absorbance (λ_{max}).

Workflow and Logical Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques.

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References

- 1. 3-Hydroxybenzaldehyde azine | C₁₄H₁₂N₂O₂ | CID 6895745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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